molecular formula C15H9BrCl2N2O2S2 B15107287 N-(4-bromophenyl)-5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine

N-(4-bromophenyl)-5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine

Cat. No.: B15107287
M. Wt: 464.2 g/mol
InChI Key: WUPNIKWWKGJFHJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a thiazole ring, making it a valuable molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzenesulfonamide under controlled conditions to form the sulfonyl intermediate. This intermediate is then reacted with 5-chloro-1,3-thiazole-2-amine in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions under appropriate conditions.

    Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation-reduction reactions can modify the sulfonyl group.

Scientific Research Applications

N-(4-bromophenyl)-5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-5-chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine is unique due to its combination of bromine, chlorine, and sulfonyl groups attached to a thiazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H9BrCl2N2O2S2

Molecular Weight

464.2 g/mol

IUPAC Name

N-(4-bromophenyl)-5-chloro-4-(4-chlorophenyl)sulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H9BrCl2N2O2S2/c16-9-1-5-11(6-2-9)19-15-20-14(13(18)23-15)24(21,22)12-7-3-10(17)4-8-12/h1-8H,(H,19,20)

InChI Key

WUPNIKWWKGJFHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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